Welcome to the BenchChem Online Store!
molecular formula C10H9N3S B8594818 (Isoquinolin-3-yl)thiourea

(Isoquinolin-3-yl)thiourea

Cat. No. B8594818
M. Wt: 203.27 g/mol
InChI Key: PVRYGASUIOWDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296697B2

Procedure details

0.618 g (3.47 mmol) N,N′-thiocarbonyldiimidazole was dissolved in 20 mL acetonitrile, and 0.500 g (3.47 mmol) isoquinoline-3-amine in the form of a suspension in 15 mL acetonitrile was added dropwise in portions. The clear orange solution which formed was stirred for 12 hr, whereupon a reddish precipitate formed. The intermediate product was directly reacted, without workup, with 0.535 g (6.940 mmol) ammonium acetate for 25 min at 85° C. in a CEM microwave (100 watts). The solvent was removed under vacuum. The residue was stirred in water, and the resulting precipitate was suctioned off and washed with water. For further purification the solid was taken up in 5 mL acetonitrile and combined with 50 mL diisopropyl ether. The precipitate was filtered again and dried in a vacuum drying oven at 40° C., resulting in the isolation of 0.540 g (2.647 mmol, 76%) purified N-isoquinolin-3-yl-thiourea.
Quantity
0.618 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.535 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1N=C[N:3]([C:6]([N:8]2[CH:12]=[N:11][CH:10]=[CH:9]2)=[S:7])C=1.C1C2[C:17](=[CH:18][CH:19]=[CH:20]C=2)[CH:16]=[C:15](N)N=1.C([O-])(=O)C.[NH4+]>C(#N)C>[CH:10]1[C:9]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[C:12]([NH:8][C:6]([NH2:3])=[S:7])[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.618 g
Type
reactant
Smiles
C1=CN(C=N1)C(=S)N2C=CN=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=NC(=CC2=CC=CC=C12)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.535 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 hr, whereupon a reddish precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear orange solution which formed
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
STIRRING
Type
STIRRING
Details
The residue was stirred in water
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
For further purification the solid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered again
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 40° C.
CUSTOM
Type
CUSTOM
Details
resulting in the isolation of 0.540 g (2.647 mmol, 76%)
CUSTOM
Type
CUSTOM
Details
purified N-isoquinolin-3-yl-thiourea

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1=NC(=CC2=CC=CC=C12)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.